Triallyl acetylcitrate
CAS No.: 115-72-0
Cat. No.: VC21005697
Molecular Formula: C17H22O8
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115-72-0 |
|---|---|
| Molecular Formula | C17H22O8 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | tris(prop-2-enyl) 2-acetyloxypropane-1,2,3-tricarboxylate |
| Standard InChI | InChI=1S/C17H22O8/c1-5-8-22-14(19)11-17(25-13(4)18,16(21)24-10-7-3)12-15(20)23-9-6-2/h5-7H,1-3,8-12H2,4H3 |
| Standard InChI Key | CHNHTNNNKPKJOL-UHFFFAOYSA-N |
| SMILES | CC(=O)OC(CC(=O)OCC=C)(CC(=O)OCC=C)C(=O)OCC=C |
| Canonical SMILES | CC(=O)OC(CC(=O)OCC=C)(CC(=O)OCC=C)C(=O)OCC=C |
Introduction
Chemical Identity and Structural Characteristics
Triallyl acetylcitrate is formally known as tris(prop-2-enyl) 2-acetyloxypropane-1,2,3-tricarboxylate based on IUPAC nomenclature guidelines. The compound features a central acetylated carbon backbone derived from citric acid, with three allyl ester groups attached to the carboxylic acid functionalities.
Molecular Specifications
The compound possesses the following fundamental structural characteristics:
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Molecular Formula: C17H22O8
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SMILES Notation: CC(=O)OC(CC(=O)OCC=C)(CC(=O)OCC=C)C(=O)OCC=C
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InChI: InChI=1S/C17H22O8/c1-5-8-22-14(19)11-17(25-13(4)18,16(21)24-10-7-3)12-15(20)23-9-6-2/h5-7H,1-3,8-12H2,4H3
Structural Features
The molecular architecture of triallyl acetylcitrate includes:
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A quaternary carbon center bearing an acetoxy group
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Three carboxylic acid groups, each esterified with allyl (prop-2-enyl) groups
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Three carbon-carbon double bonds from the allyl moieties, which contribute to the compound's reactivity profile
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Eight oxygen atoms distributed across ester and acetoxy functionalities
Physicochemical Properties
Mass Spectrometric Characteristics
The mass spectrometric behavior of triallyl acetylcitrate has been characterized through predicted collision cross section (CCS) measurements for various adduct ions, providing valuable analytical reference data:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 355.13875 | 184.7 |
| [M+Na]+ | 377.12069 | 188.2 |
| [M+NH4]+ | 372.16529 | 189.9 |
| [M+K]+ | 393.09463 | 184.9 |
| [M-H]- | 353.12419 | 183.0 |
| [M+Na-2H]- | 375.10614 | 176.0 |
| [M]+ | 354.13092 | 184.9 |
| [M]- | 354.13202 | 184.9 |
Physical State and Appearance
Based on structural similarities to related acetyl trialkyl citrates, triallyl acetylcitrate is likely a clear, colorless to pale yellow liquid at standard temperature and pressure. The presence of three unsaturated allyl groups distinguishes it from other members of the acetyl trialkyl citrate family, likely conferring unique physical properties including viscosity, solubility parameters, and thermal stability.
Analytical Characterization Methods
Instrumental Analysis
For identification and purity assessment of triallyl acetylcitrate, several analytical techniques would be applicable:
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Mass Spectrometry: Utilizing the characteristic m/z values and collision cross section data for various adduct ions
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Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy would reveal distinctive signals for allyl groups (vinyl protons at approximately δ 5.0-6.0 ppm) and the acetyl moiety
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Infrared Spectroscopy: Characteristic absorption bands for ester carbonyl groups (approximately 1735-1750 cm-1) and C=C stretching from allyl groups (approximately 1640-1680 cm-1)
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Chromatographic Methods: HPLC or GC methods developed specifically for acetyl trialkyl citrates
Comparative Analysis with Related Compounds
The triallyl substitution pattern in triallyl acetylcitrate distinguishes it from other acetyl trialkyl citrates such as acetyl triethyl citrate, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate. The unsaturated allyl groups likely confer:
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Enhanced reactivity due to the presence of carbon-carbon double bonds
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Different solvation characteristics in various media
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Potential for cross-linking or polymerization under appropriate conditions
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Modified compatibility profiles with different polymer systems
Research Limitations and Future Directions
The current scientific literature contains limited specific information on triallyl acetylcitrate, revealing several knowledge gaps that warrant further investigation:
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Comprehensive physicochemical characterization
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Specific synthesis optimization and scale-up parameters
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Toxicological profile and environmental fate
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Performance evaluation in various application scenarios
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Structure-property relationships comparing triallyl acetylcitrate with other acetyl trialkyl citrates
Development of structure-activity relationship models incorporating the unique structural features of triallyl acetylcitrate would enhance understanding of this compound's behavior and facilitate prediction of its performance in various applications.
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